Bienvenue dans la boutique en ligne BenchChem!

cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole

Stereoselective hydrogenation Process chemistry cis/trans diastereoselectivity

cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole (CAS 2144-87-8), also systematically named cis-8-azabicyclo[4.3.0]non-3-ene or (3aR,7aS)-rel-2,3,3a,4,7,7a-hexahydro-1H-isoindole, is a racemic bicyclic secondary amine (C₈H₁₃N, MW 123.20) belonging to the hexahydroisoindole class. The compound features a cis-fused [4.3.0] ring junction bearing a single endocyclic olefin within the six-membered ring, distinguishing it from both its fully saturated octahydro analog and its trans-fused diastereomer.

Molecular Formula C8H13N
Molecular Weight 123.2 g/mol
CAS No. 2144-87-8
Cat. No. B1612464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole
CAS2144-87-8
Molecular FormulaC8H13N
Molecular Weight123.2 g/mol
Structural Identifiers
SMILESC1C=CCC2C1CNC2
InChIInChI=1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-9H,3-6H2/t7-,8+
InChIKeyHWZHYUCYEYJQTE-OCAPTIKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole (CAS 2144-87-8): Defined cis-Fused Bicyclic Secondary Amine for Stereochemically Demanding Synthesis


cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole (CAS 2144-87-8), also systematically named cis-8-azabicyclo[4.3.0]non-3-ene or (3aR,7aS)-rel-2,3,3a,4,7,7a-hexahydro-1H-isoindole, is a racemic bicyclic secondary amine (C₈H₁₃N, MW 123.20) belonging to the hexahydroisoindole class . The compound features a cis-fused [4.3.0] ring junction bearing a single endocyclic olefin within the six-membered ring, distinguishing it from both its fully saturated octahydro analog and its trans-fused diastereomer . It is primarily employed as a stereochemically defined building block in medicinal chemistry and as a late-stage intermediate en route to bioactive isoindole-containing scaffolds [1].

Why Generic Substitution Fails for cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole: Stereochemistry, Olefin Position, and Synthetic Provenance Dictate Downstream Outcomes


The cis-2,3,3a,4,7,7a-hexahydro-1H-isoindole scaffold cannot be freely interchanged with closely related analogs because three structural features simultaneously govern its reactivity and applicability: (i) the cis ring junction stereochemistry, which determines the three-dimensional presentation of the secondary amine for downstream N-functionalization and chiral recognition [1]; (ii) the presence and position of the single endocyclic double bond, which distinguishes it from the fully saturated octahydroisoindole (CAS 21850-12-4) and alters both conformational preferences and reactivity towards hydrogenation, epoxidation, or cross-metathesis [2]; and (iii) the documented stereochemical fidelity achievable in its industrial synthesis, where the cis configuration can be obtained in >99% diastereomeric excess, while the trans isomer is formed as a distinct byproduct with different physicochemical and biological properties [1]. Procuring the stereochemically ambiguous analog CAS 10533-30-9 introduces uncertainty in the cis/trans ratio that directly compromises reproducibility in stereosensitive applications .

Quantitative Differentiation Evidence for cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole (CAS 2144-87-8) vs. Closest Analogs


Catalytic Hydrogenation Stereoselectivity: cis-Selectivity of ≥99.0% vs. Trans Isomer Formation Below 0.5% in Industrial Production

In the industrial catalytic hydrogenation of isoindoline to cis-hexahydroisoindoline using 5% Ru/C at 20 kg/cm² H₂ and 130°C, capillary chromatographic analysis demonstrated a crude reaction yield of 98.3% for the cis isomer with only 0.3% trans-hexahydroisoindoline formed as the undesired diastereomer [1]. After purification by distillation, the isolated cis product exhibited an area percentage exceeding 99.0% (cis:trans ratio ≥ 330:1), with trans isomer and 2-methylcyclohexylmethylamine (hydrogenolysis byproduct) measured at 0.3% and 0.4%, respectively [1]. This stereochemical outcome is process-dependent: switching to 5% Rh/C under identical conditions yielded 98.7% cis with 0.4% trans, while neutral tert-butyl alcohol solvent conditions with Ru/C gave only 96.0% cis with elevated hydrogenolysis byproduct (3.8%) [1]. In contrast, the prior art LiAlH₄ reduction of cis-hexahydrophthalimide was reported to suffer from incomplete reduction, lower yields, and operational hazards unsuitable for industrial scale [2].

Stereoselective hydrogenation Process chemistry cis/trans diastereoselectivity

Defined cis Stereochemistry vs. Stereochemically Unspecified Analog CAS 10533-30-9: Procurement Risk Comparison

CAS 2144-87-8 is registered specifically as the cis diastereomer (racemic, (3aR,7aS)-rel configuration), whereas CAS 10533-30-9 is registered as 2,3,3a,4,7,7a-hexahydro-1H-isoindole without stereochemical designation . Vendor specifications confirm this distinction: CAS 2144-87-8 is listed with unambiguous cis nomenclature and a purity specification of 97% (with batch-level NMR, HPLC, and GC certificates of analysis available from Bidepharm) , while CAS 10533-30-9 is offered at 95–97% purity but without any stereochemical guarantee . In stereosensitive applications—such as N-acylation en route to mitiglinide calcium or incorporation into conformationally constrained prolyl oligopeptidase inhibitors—the presence of even small amounts of the trans diastereomer generates diastereomeric impurities that are chromatographically separable from the desired product and require additional purification, directly impacting process yield and analytical burden [1].

Stereochemical integrity Procurement specification CAS registry differentiation

Conformational Rigidity Advantage of the cis-Fused Bicyclic Scaffold Over Monocyclic Secondary Amines in Drug Design

The hexahydroisoindole scaffold, of which CAS 2144-87-8 is the parent cis secondary amine, has been validated as a privileged chiral bicyclic scaffold in structure-based drug design. Mariaule et al. (2016) demonstrated that 3-oxo-hexahydro-1H-isoindole-4-carboxylic acid derivatives—constructed on the cis-fused hexahydroisoindole core—yielded prolyl oligopeptidase (POP) inhibitors with a Ki of 1.0 nM for the most potent member of the series, surpassing the activity of all previously reported inhibitors from the same research group [1]. Critically, the same study showed that the hexahydroisoindole-based scaffold conferred high metabolic stability in vitro, in direct contrast to a previously reported chemical series that suffered from rapid metabolism despite comparable potency [1]. The conformational constraint imposed by the cis-fused [4.3.0] bicyclic system pre-organizes the secondary amine and adjacent functional groups into a defined spatial arrangement, a feature that cannot be replicated by freely rotating monocyclic secondary amines such as pyrrolidine or piperidine [2].

Conformational constraint Bicyclic scaffold Medicinal chemistry Prolyl oligopeptidase

Documented Role as Key Synthetic Intermediate in Mitiglinide Calcium (Marketed Antidiabetic): cis-Stereochemistry Requirement

CAS 2144-87-8 (or its immediately reduced octahydro form) serves as a critical intermediate in the synthesis of mitiglinide calcium, a marketed rapid-onset insulin secretagogue for type 2 diabetes [1]. The mitiglinide calcium molecule—monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydroisoindole-2-ylcarbonyl)propionate] dihydrate—contains the cis-hexahydroisoindole moiety as an essential structural component; the cis stereochemistry of the bicyclic amine is required for the drug's pharmacological activity, as the corresponding trans diastereomer would produce a different spatial orientation of the N-acyl side chain [2]. In a representative mitiglinide preparation (CN100441570C), cis-hexahydroisoindole was synthesized from cis-cyclohexyl-1,2-dicarboximide via LiAlH₄ reduction and subsequently N-acylated to construct the drug framework [3]. The cis-specific CAS registration therefore directly aligns with the documented synthetic route to a commercial pharmaceutical, whereas procurement of stereochemically undefined material introduces risk of trans contamination that would propagate through to the final API.

Mitiglinide Antidiabetic intermediate Process validation N-acylation

Alternative Synthetic Route via Borane Reduction: cis-Selective Reduction of cis-Hexahydrophthalimide Avoiding Trans Isomer Formation

A complementary industrial method patented by Kissei Pharmaceutical (JPH10287648) achieves the synthesis of cis-hexahydroisoindoline by reduction of cis-hexahydrophthalimide using a borane-THF complex (2.3–10 molar equivalents relative to substrate) in an ether-based inert solvent at 0°C to reflux temperature over 2–48 hours . The patent explicitly claims that this method produces the cis compound 'without producing a corresponding trans-structure,' distinguishing it from prior reduction methods that risk epimerization at the ring junction . The product is purified by reduced-pressure distillation. This stereoretentive approach provides an orthogonal synthetic strategy to the catalytic hydrogenation route described in US 5,932,744, and the availability of multiple validated cis-selective industrial routes further reinforces the procurement rationale for the cis-defined CAS 2144-87-8 over stereochemically ambiguous alternatives [1].

Borane reduction Stereoretentive synthesis Process patent Kissei Pharmaceutical

Validated Application Scenarios for cis-2,3,3a,4,7,7a-Hexahydro-1H-isoindole (CAS 2144-87-8) Based on Quantitative Differentiation Evidence


Stereospecific N-Functionalization for Conformationally Constrained Medicinal Chemistry Leads

CAS 2144-87-8 provides a cis-fused bicyclic secondary amine core that can be elaborated via N-acylation, N-alkylation, or N-sulfonylation to generate libraries of conformationally constrained analogs. This scenario is directly supported by the Mariaule et al. (2016) demonstration that hexahydroisoindole-derived POP inhibitors achieve Ki values down to 1.0 nM with high metabolic stability, validating the scaffold's translational potential [1]. The defined cis geometry ensures that the N-substituent projects from the convex face of the bicycle in a predictable orientation, enabling structure-based design that is not possible with monocyclic amines or stereochemically undefined bicyclic mixtures [2].

GMP/CMC Intermediate Sourcing for Mitiglinide-Type API Manufacturing

In the industrial synthesis of mitiglinide calcium and related glinide-class antidiabetic agents, the cis-hexahydroisoindole moiety is an essential structural component incorporated via N-acylation at a late stage [3]. The documented ability to produce CAS 2144-87-8 with >99% cis purity (by capillary GC area) and the availability of batch-level certificates of analysis (NMR, HPLC, GC) from suppliers such as Bidepharm directly support the quality-by-design requirements of pharmaceutical intermediate procurement. Using stereochemically defined CAS 2144-87-8 eliminates the need for incoming stereochemical QC that would be mandatory if the unspecified analog CAS 10533-30-9 were sourced instead.

Scaffold for Domino Reaction Sequences (Petasis/Diels–Alder) Toward Complex Polycyclic Architectures

The hexahydroisoindole framework is accessible with complete diastereoselectivity via domino Petasis/Diels–Alder sequences from enantiopure hydroxyaldehydes, as demonstrated by Cannillo et al. (2014) [2]. CAS 2144-87-8, as the parent cis secondary amine, can serve as a reference standard and starting point for further functionalization of this scaffold class. The olefin present in the six-membered ring provides a synthetic handle for subsequent transformations—including epoxidation, dihydroxylation, and cross-metathesis—that are not accessible with the fully saturated octahydro analog CAS 21850-12-4.

Reference Standard for cis/trans Diastereomer Method Development in Chromatographic Quality Control

The unambiguous cis identity of CAS 2144-87-8, combined with the documented presence of trans-hexahydroisoindoline as a chromatographically distinct impurity in industrial production (0.1–0.5% by capillary GC depending on process conditions) [4], makes this compound a suitable reference material for developing and validating GC or HPLC methods that separate cis and trans hexahydroisoindoline diastereomers. This is directly relevant to analytical development groups supporting process chemistry or API manufacturing where stereochemical purity is a critical quality attribute.

Quote Request

Request a Quote for cis-2,3,3a,4,7,7a-Hexahydro-1h-isoindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.